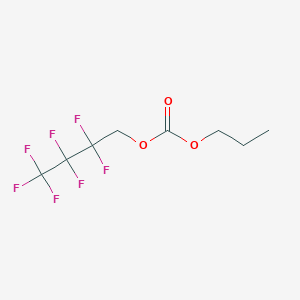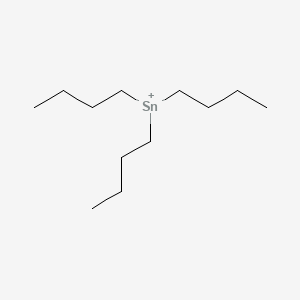
2,2-Difluoroethyl 1H,1H,9H-perfluorononyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroethyl 1H,1H,9H-perfluorononyl carbonate is a chemical compound with the molecular formula CHFO. Its systematic name describes its structure: it consists of a difluoroethyl group attached to a perfluorononyl carbonate moiety.
Structure: The compound features a central carbonate group (C(=O)(O)) linked to a perfluorononyl chain (a fully fluorinated alkyl group) and a difluoroethyl group (CHF).
Physical Properties: It is a colorless liquid with a high boiling point due to its fluorinated nature.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2,2-Difluoroethyl 1H,1H,9H-perfluorononyl carbonate involves the reaction of a perfluorononyl alcohol with difluoroethyl carbonate. The reaction typically occurs under mild conditions.
Industrial Production: While specific industrial methods may not be widely documented, laboratory-scale synthesis is feasible.
Analyse Chemischer Reaktionen
Reactivity: The compound is relatively inert due to its highly fluorinated structure.
Common Reactions:
Major Products: Hydrolysis leads to the formation of the corresponding perfluorononyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and use it as a building block for fluorinated compounds.
Biology and Medicine: Its inert nature makes it useful in biological studies (e.g., as a non-reactive tracer).
Wirkmechanismus
Notable Mechanism: As an inert compound, it doesn’t exert direct effects. its stability and unique structure contribute to its applications.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The combination of difluoroethyl and perfluorononyl groups is relatively rare.
Similar Compounds: While not identical, related compounds include other perfluorinated esters and fluorinated building blocks.
Remember that this compound’s primary value lies in its synthetic versatility and its role as a precursor for more complex fluorinated molecules.
Eigenschaften
Molekularformel |
C12H6F18O3 |
|---|---|
Molekulargewicht |
540.14 g/mol |
IUPAC-Name |
2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C12H6F18O3/c13-3(14)1-32-5(31)33-2-6(17,18)8(21,22)10(25,26)12(29,30)11(27,28)9(23,24)7(19,20)4(15)16/h3-4H,1-2H2 |
InChI-Schlüssel |
XKGRFTXFMJEUSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)
![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)










